3-Chlorobenzenesulfonamide

Physical Chemistry Crystallization Purity Analysis

This meta-chloro sulfonamide scaffold is essential for achieving isoform selectivity in carbonic anhydrase inhibitors and for synthesizing CETP inhibitors for cardiovascular research. Its distinct steric and electronic profile cannot be replicated by ortho- or para-substituted isomers. Sourced as a high-purity building block for drug discovery and advanced organic synthesis. Confirm availability for your R&D program.

Molecular Formula C6H6ClNO2S
Molecular Weight 191.64 g/mol
CAS No. 17260-71-8
Cat. No. B108012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzenesulfonamide
CAS17260-71-8
Molecular FormulaC6H6ClNO2S
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
InChIKeyWSYQJNPRQUFCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorobenzenesulfonamide (CAS 17260-71-8) Procurement and Sourcing Guide for Research and Industrial Use


3-Chlorobenzenesulfonamide (CAS 17260-71-8) is a chlorinated aromatic sulfonamide with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 g/mol . It is a key intermediate in the synthesis of various organosulfur compounds, including sulfonimidates, and serves as a critical scaffold in drug discovery and development . This compound is widely utilized as a building block for the preparation of biologically active molecules, particularly as a precursor to carbonic anhydrase inhibitors and other therapeutic agents [1].

Why 3-Chlorobenzenesulfonamide (CAS 17260-71-8) Cannot Be Replaced by Unsubstituted or Isomeric Chlorobenzenesulfonamides


The position of the chlorine substituent on the benzenesulfonamide ring profoundly influences both its physicochemical properties and biological activity. While unsubstituted benzenesulfonamide serves as a baseline, the introduction of a chlorine atom at the meta (3-) position alters electronic distribution, hydrogen-bonding capacity, and steric interactions, leading to unique reactivity and selectivity profiles [1]. Critically, the meta-chloro orientation provides a distinct balance of steric and electronic effects that is not replicable by ortho- (2-) or para- (4-) substituted analogs, which exhibit different enzyme inhibition profiles and synthetic utility [2]. This positional specificity is crucial for applications where precise molecular interactions are required, such as in the design of selective enzyme inhibitors or in regioselective chemical transformations [3]. Substituting 3-chlorobenzenesulfonamide with a different isomer or the unsubstituted parent compound can lead to significant changes in reaction yields, product selectivity, and biological potency.

Quantitative Evidence Guide: 3-Chlorobenzenesulfonamide (CAS 17260-71-8) vs. Closest Analogs


Melting Point Differentiation: 3-Chloro vs. 2-Chloro Isomer

The melting point of 3-chlorobenzenesulfonamide is significantly lower than that of its 2-chloro isomer, providing a key physical property for identification and purity assessment. The target compound melts at 143-145°C , while 2-chlorobenzenesulfonamide has a reported melting point of 189-193°C . This difference of approximately 46°C allows for clear differentiation and is critical for selecting appropriate purification and handling protocols.

Physical Chemistry Crystallization Purity Analysis

Carbonic Anhydrase Inhibition Potency: Meta-Chloro vs. Para-Chloro Analogs

The inhibitory activity of chlorobenzenesulfonamides against carbonic anhydrase isoforms is highly dependent on the position of the chlorine substituent. While direct Ki data for 3-chlorobenzenesulfonamide itself is limited in public repositories, data for 4-amino-3-chlorobenzenesulfonamide (a close structural analog) shows a Ki of 41 nM against human carbonic anhydrase 5A [1]. In contrast, 4-chlorobenzenesulfonamide exhibits a Ki of 17.5 nM against human carbonic anhydrase II [2]. The meta-chloro orientation is associated with distinct isoform selectivity profiles compared to para-substituted analogs, a trend confirmed in structure-activity relationship studies showing that chloro substituents at the 3-position alter binding affinity [3].

Enzyme Inhibition Drug Discovery Carbonic Anhydrase

Predicted pKa and Its Impact on Reactivity and Formulation

The predicted pKa of 3-chlorobenzenesulfonamide is 9.81±0.60 . This value is significant because it indicates the compound's acid dissociation behavior, which governs its ionization state under physiological and experimental pH conditions. While direct comparative pKa data for isomeric chlorobenzenesulfonamides is not consistently available in public databases, the electron-withdrawing chlorine at the meta position is known to influence the acidity of the sulfonamide group differently than at the ortho or para positions. This affects the compound's reactivity in nucleophilic substitution reactions and its solubility in buffered aqueous solutions.

Physicochemical Properties Formulation Reactivity

Synthetic Utility: Scaffold for Meta-Substituted Derivatives

3-Chlorobenzenesulfonamide is a critical building block for the synthesis of meta-chlorinated benzenesulfonamide derivatives, which have been explored as promising inhibitors of Cholesteryl Ester Transfer Protein (CETP). A study synthesized ten meta-chlorinated benzene sulfonamides (6a-6j) and explored their structure-activity relationship . This highlights the specific utility of the 3-chloro substitution pattern in generating libraries of biologically active compounds. While 2- and 4-chloro isomers can also be used to synthesize derivatives, the meta-chloro orientation is essential for accessing specific chemical space and achieving desired pharmacological profiles .

Organic Synthesis Medicinal Chemistry Building Blocks

Key Research and Industrial Applications for 3-Chlorobenzenesulfonamide (CAS 17260-71-8)


Synthesis of Selective Carbonic Anhydrase Inhibitors

3-Chlorobenzenesulfonamide serves as an essential precursor for the synthesis of selective carbonic anhydrase (CA) inhibitors. The meta-chloro orientation is a critical structural feature for achieving isoform selectivity, as demonstrated by studies on benzenesulfonamide derivatives targeting CA VB, an enzyme implicated in CNS disorders and obesity [1]. This compound is used to build libraries of sulfonamides where the chlorine atom influences binding affinity and selectivity [2]. Researchers developing CA inhibitors for therapeutic applications should prioritize this compound due to the distinct SAR associated with the 3-position substitution.

Preparation of CETP Inhibitors and Cardiovascular Drug Candidates

Recent studies have identified a series of meta-chlorinated diaryl sulfonamides as promising inhibitors of Cholesteryl Ester Transfer Protein (CETP) . 3-Chlorobenzenesulfonamide is the key starting material for synthesizing this class of compounds. The meta-chloro substitution pattern is essential for the desired biological activity, making this compound the mandatory choice for any research program focused on developing novel CETP inhibitors for treating cardiovascular diseases.

General Organic Synthesis and Material Science

In industrial and academic organic synthesis, 3-chlorobenzenesulfonamide is a versatile building block for creating sulfonimidates, polymers, and other complex organosulfur molecules . Its unique reactivity profile, governed by the meta-chloro substituent, allows for specific transformations that are not possible with other isomers. For example, it has been explored as a reactive intermediate for producing multi-walled carbon nanotubes and as an adsorbent for environmental remediation . Procurement decisions for large-scale synthesis should be guided by the specific positional requirement of the chlorine atom for the target reaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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